1-benzyl-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-benzyl-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.478. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
NK1 Receptor Antagonists : A study by Natsugari et al. (1999) synthesized cyclic analogues of N-[3,5-bis(trifluoromethyl)benzyl]-7,8-dihydro-N, 7-dimethyl-5-(4-methylphenyl)-8-oxo-1,7-naphthyridine-6-carboxamide, evaluating their NK(1) antagonistic activities. This research highlighted the potential of such compounds in treating bladder function disorders due to their effects on bladder functions in guinea pigs (Natsugari et al., 1999).
HIV Integrase Inhibitors : Boros et al. (2009) disclosed the structure-activity relationships of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV-integrase inhibitors. This series showed potent antiviral activity in cellular assays, indicating the significance of the 7-benzyl substituent and an N-(2-methoxyethyl)carboxamide moiety for enzyme inhibition (Boros et al., 2009).
Material Science Applications
Luminescent Materials : Srivastava et al. (2017) explored 1,8-Naphthalimide derivatives, including pyridyl substituted benzamides, demonstrating their aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds were found luminescent in solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution, showcasing their potential in material science applications (Srivastava et al., 2017).
Synthetic Chemistry
Synthesis of Fluoronaphthoic Acids : Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, highlighting the utility of aryl carboxamides in synthesizing biologically active compounds. This work provides a foundation for developing new synthetic routes for compounds related to 1-benzyl-N-mesityl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Tagat et al., 2002).
Properties
IUPAC Name |
1-benzyl-2-oxo-N-(2,4,6-trimethylphenyl)-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-16-12-17(2)22(18(3)13-16)27-24(29)21-14-20-10-7-11-26-23(20)28(25(21)30)15-19-8-5-4-6-9-19/h4-14H,15H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCRKTQLLZSRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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